molecular formula C17H14ClN3O2S B2868235 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 391862-99-0

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2868235
CAS No.: 391862-99-0
M. Wt: 359.83
InChI Key: IXWPVSVOAIZSNX-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a synthetically designed 1,3,4-thiadiazole derivative that functions as a potent and selective cyclooxygenase-2 (COX-2) inhibitor . Its primary research value lies in the investigation of inflammatory pathways and oncology, as selective COX-2 inhibition is a well-established strategy for modulating prostaglandin-mediated processes. Researchers utilize this compound to probe the role of COX-2 in various disease models, with a significant focus on its ability to induce apoptosis and inhibit proliferation in cancer cell lines , including studies on liver and breast cancers. The molecular design, incorporating the 4-chlorophenyl and 4-methoxyphenyl moieties, is optimized for interaction with the active site of the COX-2 enzyme, thereby suppressing the production of pro-inflammatory mediators. Beyond its direct enzymatic inhibition, this acetamide derivative is a key chemical tool for studying the downstream effects of COX-2 suppression on angiogenesis, cell cycle progression, and metastatic potential in experimental settings, providing valuable insights for the development of novel therapeutic agents.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-23-14-8-2-11(3-9-14)10-15(22)19-17-21-20-16(24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWPVSVOAIZSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction

Thiosemicarbazide reacts with 4-chlorobenzoyl chloride in the presence of phosphorous oxychloride (POCl₃) as a cyclizing agent. The reaction proceeds at 80–90°C for 6–8 hours, yielding 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine.

Reaction Conditions:

Parameter Value
Solvent Toluene or benzene
Temperature 80–90°C
Catalyst POCl₃ (1.2 equiv)
Reaction Time 6–8 hours
Yield 68–75%

The intermediate is purified via recrystallization from ethanol, achieving >95% purity.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like 1,4-dioxane enhance reaction efficiency by stabilizing the acyl chloride intermediate. Comparative studies show:

Solvent Yield (%) Purity (HPLC, %)
1,4-Dioxane 88 98
THF 85 97
DCM 72 95

Stoichiometric Ratios

A 1:1.2 molar ratio of thiadiazol-2-amine to acyl chloride minimizes side products (e.g., over-acylation). Excess acyl chloride reduces yield by 12–15% due to hydrolysis.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates continuous flow reactors to maintain consistent temperature and mixing. Key parameters include:

  • Catalyst Recovery: POCl₃ is distilled and reused, reducing costs by 20–25%.
  • Purification: Centrifugal partition chromatography replaces recrystallization, improving throughput by 30%.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.91 (d, 2H, Ar-H), 7.45–7.47 (d, 2H, Ar-H), 3.83 (s, 3H, OCH₃), 2.51 (s, 2H, CH₂).
  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column confirms ≥98% purity using a methanol-water mobile phase.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorine atom can produce various substituted derivatives.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. Additionally, the compound can interfere with the replication of viruses by targeting viral enzymes and proteins .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Acetamide Moiety

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents attached to the acetamide group. Key comparisons include:

Key Observations :

  • Electron-donating groups (e.g., 4-methoxyphenyl) correlate with enhanced CNS activity (e.g., anticonvulsant effects) due to improved blood-brain barrier penetration .
  • Halogenated substituents (e.g., 4-chlorophenyl in the target compound) may enhance antitumor activity by promoting DNA intercalation or enzyme inhibition .
  • Phenoxy derivatives (e.g., 7d in ) exhibit variable cytotoxicity depending on halogen position, with fluoro-substituted analogs showing the highest potency .

Thio/Sulfanyl Substituents on the Thiadiazole Core

Modifications at the thiadiazole sulfur atoms significantly alter reactivity and bioactivity:

Table 2: Thio/Sulfanyl Substituents and Physicochemical Properties
Compound ID/Name Substituent on Thiadiazole Melting Point (°C) Yield (%) Activity Reference
Target Compound None (Acetamide only) Not reported Not reported Not reported
5h () Benzylthio 133–135 88 Antimicrobial potential
5j () 4-Chlorobenzylthio 138–140 82 Moderate bioactivity
STK087927 () 4-Chlorobenzylsulfanyl Not reported Not reported Kinase inhibition

Key Observations :

  • Benzylthio groups (e.g., 5h) improve synthetic yields (88%) and thermal stability, likely due to increased molecular symmetry .
  • Sulfanyl derivatives (e.g., STK087927) show promise in targeting ATP-independent kinases, suggesting a niche role in drug-resistant cancers .

Comparative Pharmacological Profiles

Anticancer Activity :
  • The target compound’s 4-methoxyphenyl group may synergize with the 4-chlorophenyl moiety to enhance DNA topoisomerase inhibition, a mechanism observed in structurally related compounds (e.g., ’s Akt inhibitors) .
  • Phenoxy derivatives (e.g., 7d) outperform the target compound in cytotoxicity (IC50 = 1.8 µM), highlighting the importance of halogen positioning .
Antimicrobial Activity :
  • Benzylthio analogs (e.g., 5h) exhibit broad-spectrum antimicrobial activity, whereas the target compound’s efficacy remains underexplored .
Anticonvulsant Activity :

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